Zearalenone 4-beta-D-glucopyranoside

Descripción general

Descripción

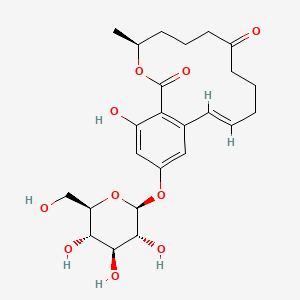

Zearalenone 4-beta-D-glucopyranoside (ZEA-4G) is a conjugated mycotoxin formed via glycosylation of zearalenone (ZEA), a potent estrogenic mycotoxin produced by Fusarium species. Structurally, ZEA-4G consists of ZEA linked to a β-D-glucopyranosyl group at the C-4 hydroxyl position . This modification renders ZEA-4G a "masked mycotoxin," as it evades conventional detection methods but may hydrolyze back to toxic ZEA in the gastrointestinal tract .

ZEA-4G was first identified in wheat, with concentrations ranging from 17–104 µg/kg in Bavarian wheat samples (1999 harvest), correlating strongly with ZEA levels (r² = 0.86) . Analytical methods like LC-MS/MS enable its detection with a limit of determination (LOD) of 10 µg/kg and recovery rates of 69% (ZEA-4G) versus 89% (ZEA) . Its occurrence underscores the need to monitor conjugated mycotoxins in food safety protocols.

Mecanismo De Acción

Target of Action

Zearalenone-4-glucopyranoside, also known as Zearalenone 4-beta-D-glucopyranoside or Zearalenone-4-O-glucoside, is a mycotoxin produced by some species of Fusarium . Its primary targets are the estrogen receptors, due to its structural similarity to naturally occurring estrogens . It is classified as a non-steroidal estrogen or mycoestrogen .

Mode of Action

Zearalenone-4-glucopyranoside interacts with its targets, the estrogen receptors, by binding to them . This binding mimics the action of natural estrogens, leading to an increase in estrogenic activity .

Biochemical Pathways

Zearalenone-4-glucopyranoside is biosynthesized from the acetate-polymalonate pathway leading to a nonaketide precursor, which then undergoes different cyclizations and modifications .

Pharmacokinetics

It is known that zearalenone, the parent compound of zearalenone-4-glucopyranoside, is heat stable and can withstand various processing steps, which makes its decontamination from food and feeds a complex issue . This suggests that Zearalenone-4-glucopyranoside may have similar properties.

Result of Action

The binding of Zearalenone-4-glucopyranoside to estrogen receptors leads to an increase in estrogenic activity . This can result in reproductive problems in experimental animals and livestock . Other reported effects of Zearalenone, the parent compound, include carcinogenicity, genotoxicity, hepatotoxicity, haematotoxicity, and immunotoxicity .

Action Environment

The production of Zearalenone-4-glucopyranoside is influenced by environmental factors. For instance, Fusarium species, which produce Zearalenone-4-glucopyranoside, are more prevalent in temperate and warmer climates . Furthermore, Zearalenone-4-glucopyranoside can accumulate in grains mainly before the harvest, but also after harvesting under poor storage conditions .

Análisis Bioquímico

Biochemical Properties

Zearalenone-4-glucopyranoside is involved in biochemical reactions in various organisms. It is produced by fungi of the genus Fusarium and has estrogenic effects on various organisms

Cellular Effects

Zearalenone-4-glucopyranoside can have significant effects on various types of cells and cellular processes. For instance, Zearalenone, from which Zearalenone-4-glucopyranoside is derived, is implicated in reproductive problems in experimental animals and livestock and is classified as a non-steroidal estrogen or mycoestrogen

Molecular Mechanism

It is known that Zearalenone, the parent compound, is biosynthesized from the acetate-polymalonate pathway leading to a nonaketide precursor which then undergoes different cyclizations and modifications

Temporal Effects in Laboratory Settings

It is known that Zearalenone, the parent compound, is heat stable and can withstand storage, milling, cooking, and other processing steps

Dosage Effects in Animal Models

It is known that Zearalenone, the parent compound, has been shown to possess estrogenic activity in mice, swine, Equus asinus, and cattle

Metabolic Pathways

It is known that Zearalenone, the parent compound, is biosynthesized from the acetate-polymalonate pathway

Actividad Biológica

Zearalenone 4-beta-D-glucopyranoside (Z4G) is a glycosylated derivative of the mycotoxin zearalenone (ZEA), which is produced by various fungal species such as Fusarium and Rhizopus. This compound has garnered attention due to its potential biological activities and implications for food safety, particularly in relation to its estrogenic effects and toxicity in animals.

Chemical Structure and Formation

Zearalenone itself is a non-steroidal estrogen that can undergo biotransformation to form Z4G through the action of specific enzymes, particularly glucosyltransferases. The conversion typically occurs at the C-4 hydroxyl group of ZEA, resulting in a compound that may have altered biological activity compared to its parent compound. The structural formula for Z4G can be represented as follows:

Estrogenic Activity

Z4G retains some estrogenic properties, although these are generally lower than those of ZEA. Research indicates that while ZEA exhibits significant estrogenic activity by binding to estrogen receptors, the glucosylation process can reduce this activity. For instance, studies have shown that Z4G does not significantly inhibit heat shock protein 90 (HSP90), a known target for ZEA and its metabolites, suggesting a reduction in its bioactivity post-glucosylation .

Toxicological Implications

The hydrolysis of Z4G in the gastrointestinal tract can release free ZEA, which is associated with various toxic effects including reproductive dysfunction and immune suppression in animals. A study analyzing wheat samples found that Z4G was present in significant amounts alongside ZEA, indicating a potential risk for zearalenone syndrome upon ingestion .

Comparative Analysis of Biological Effects

| Compound | Estrogenic Activity | Toxicity Level | Source Organism |

|---|---|---|---|

| Zearalenone (ZEA) | High | High | Fusarium spp. |

| This compound (Z4G) | Moderate | Moderate | Fusarium spp., Rhizopus |

Case Studies

- Occurrence in Wheat : A study conducted on Bavarian wheat samples revealed that 42% contained Z4G at concentrations ranging from 17 to 104 µg/kg. This was correlated with the presence of ZEA, emphasizing the need for monitoring both compounds in food products .

- Biotransformation Studies : Research utilizing engineered strains of Saccharomyces cerevisiae demonstrated successful biotransformation of ZEA into Z4G, yielding significant quantities for further study. This highlights the potential for using microbial fermentation processes to manage mycotoxin levels in food .

- Impact on Animal Health : Investigations into the effects of dietary exposure to Z4G and its parent compound revealed that while Z4G may have reduced direct toxicity, it could still contribute to adverse health outcomes through metabolic conversion back to ZEA within the gastrointestinal system .

Aplicaciones Científicas De Investigación

Introduction to Zearalenone 4-beta-D-glucopyranoside

This compound is a glycosylated form of the mycotoxin zearalenone, primarily produced by fungi of the Fusarium genus. This compound is notable for its potential implications in food safety, agricultural practices, and human health due to its estrogenic properties and its occurrence in various crops, particularly wheat. Understanding its applications requires a thorough examination of its biochemical behavior, detection methods, and detoxification strategies.

Detection and Analysis

This compound can be detected in food products using advanced analytical techniques. A study developed a liquid chromatography-mass spectrometry (LC-MS) method that successfully identified this compound in wheat samples. The method demonstrated a limit of detection of 10 micrograms per kilogram, with recovery rates of 69% for this compound .

Table 1: Detection of Zearalenone and this compound in Wheat Samples

| Sample Type | Zearalenone (µg/kg) | This compound (µg/kg) |

|---|---|---|

| Field Sample 1 | 860 | 104 |

| Field Sample 2 | 11 | 17 |

| Field Sample 3 | Varies | Varies |

Biotransformation and Detoxification

Research indicates that zearalenone can be biotransformed into less toxic metabolites by various microorganisms. For instance, certain yeast strains have been shown to reduce the toxicity of zearalenone through metabolic processes, although no glucose conjugates of zearalenone were detected in some studies . The detoxification mechanisms involve the transformation of zearalenone into zearalenol and other derivatives, which may have reduced estrogenic activity.

Implications for Food Safety

The presence of zearalenone and its glucoside form in food products raises significant concerns regarding food safety. Studies have shown that zearalenone can exert estrogen-like effects in animals, leading to reproductive issues. The identification of this compound in wheat samples suggests that monitoring this compound is essential for assessing the risk associated with mycotoxins in food supplies .

Agricultural Applications

In agricultural contexts, understanding the interactions between zearalenone and environmental factors is crucial. For example, manganese ions have been explored as protectants against the toxicity of zearalenone in wheat plants. Research demonstrated that manganese could mitigate the stress effects induced by zearalenone and its derivatives on plant growth .

Case Study: Occurrence in Wheat

A comprehensive analysis conducted on Bavarian wheat samples revealed that zearalenone was present in a majority of samples tested, with levels ranging significantly across different samples. This compound was found in a subset of these samples, indicating its relevance as a contaminant alongside its parent compound .

Case Study: Detoxification via Microorganisms

Another study examined the potential for detoxifying zearalenone using specific strains of Aspergillus and Rhizopus. These fungi were able to convert zearalenone into various glucosides, thereby reducing its toxicity profile . This finding emphasizes the importance of microbial biotransformation as a strategy for managing mycotoxin contamination in agricultural products.

Análisis De Reacciones Químicas

Production of Zearalenone-4-β-D-glucopyranoside

Saccharomyces cerevisiae, a yeast strain, can be engineered to express the Arabidopsis thaliana UDP-glucosyltransferase UGT73C6, which is mainly responsible for the glucosylation of ZON . This engineered yeast strain can then be used to convert ZON into ZON4G through fermentation .

Process:

- The yeast cells are added to a bioreactor with a suitable growth medium .

- Zearalenone is added to the actively growing biocatalyst .

- The mixture is stirred, and the pH and oxygen saturation are carefully regulated .

- After fermentation, the cells are removed by centrifugation, and the supernatant is collected for purification of ZON4G .

Purification of Zearalenone-4-β-D-glucopyranoside

ZON4G can be isolated from the yeast supernatant using solid phase extraction columns . An optimized procedure to obtain ZON4G involves fermentation of ZON-treated yeast .

Process:

- Bakerbond Octadecyl Polar Plus solid phase extraction columns are used .

- The columns are conditioned using methanol and a methanol/water mixture .

- ZON4G is eluted and further purified .

Reduction of Zearalenone-4-β-D-glucopyranoside

ZON4G can be reduced using sodium borohydride to yield α-zearalenol-4O-β-D-glucopyranoside (αZOL4G) and β-zearalenol-4O-β-D-glucopyranoside (βZOL4G) .

Process:

- ZON4G is chemically reduced with sodium borohydride .

- The resulting products, αZOL4G and βZOL4G, are purified by preparative HPLC .

Characterization of Zearalenone-4-β-D-glucopyranoside

The structure and properties of ZON4G and its derivatives can be confirmed using various analytical techniques .

Techniques:

- Mass Spectrometry (MS) and MS/MS: Used to identify the molecular weights and fragmentation patterns of the glucosides .

- Nuclear Magnetic Resonance (NMR): Used to determine the precise structure and stereochemistry of the molecules, including the position and configuration of the glucose attachment .

NMR shifts of zearalenol-4O-β-D-glucopyranosides (ppm) :

| Position | α-Zearalenol-4O-β-D-glucopyranoside | β-Zearalenol-4O-β-D-glucopyranoside |

|---|---|---|

| 1H | 1H | |

| 1' | 7.14 | 6.63 |

| 2' | 5.85 | 6.10 |

| 3' | 2.45-2.25 | 2.30-2.25 |

| 4' | 1.90; 1.55 | 1.75; 1.65 |

| 5' | 1.70; 1.18 | 1.74; 1.29 |

Biological Significance

Q & A

Basic Research Questions

Q. What are the validated methods for synthesizing and characterizing zearalenone 4-β-D-glucopyranoside in vitro?

- Methodological Answer : The glycosylation of zearalenone to form its glucopyranoside derivative can be achieved via enzymatic or microbial pathways. Rhizopus sp. catalyzes glycosidation at the C-4 position of zearalenone, confirmed by NMR and mass spectrometry . For chemical synthesis, Stevenson et al. (2008) describe enzymatic glucuronidation using UDP-glucosyltransferases under controlled pH (6.5–7.5) and temperature (37°C), followed by purification via preparative HPLC with UV detection at 270 nm .

Q. How can zearalenone 4-β-D-glucopyranoside be accurately quantified in biological matrices?

- Methodological Answer : High-throughput UPLC-MS/MS methods are optimal for trace detection in serum or urine. Sun et al. (2019) used a C18 column, gradient elution (0.1% formic acid in acetonitrile/water), and multiple reaction monitoring (MRM) transitions (m/z 495→319 for the glucoside). Validation parameters include a linear range of 0.1–50 ng/mL, recovery rates >85%, and intra-day precision <10% RSD .

Q. What in vitro and in vivo models are suitable for studying the bioavailability of zearalenone 4-β-D-glucopyranoside?

- Methodological Answer : Pig models are preferred for toxicokinetic studies due to metabolic similarities to humans. Catteuw et al. (2019) administered oral doses (5 µg/kg BW) and measured absolute bioavailability (<5%) via plasma LC-MS/MS. In vitro, Caco-2 cell monolayers simulate intestinal absorption, with permeability coefficients (Papp) <1 × 10⁻⁶ cm/s indicating low absorption .

Advanced Research Questions

Q. How do contradictory data on zearalenone 4-β-D-glucopyranoside’s stability in environmental matrices arise, and how can they be resolved?

- Methodological Answer : Discrepancies in hydrolysis rates (e.g., in water vs. soil) stem from matrix-specific factors like pH and microbial activity. Dudziak (2010) validated a GC-MS method for environmental samples, highlighting the need for matrix-matched calibration curves and deuterated internal standards (e.g., zearalenone-D6) to correct recovery losses (70–120%) . Cross-validation with HPLC-UV (λ = 270 nm) improves reliability .

Q. What metabolic pathways govern the biotransformation of zearalenone 4-β-D-glucopyranoside in mammals, and how do they differ from its parent compound?

- Methodological Answer : Unlike zearalenone, which undergoes hydroxylation to α/β-zearalenol, the glucoside is hydrolyzed by gut microbiota to release free zearalenone. Carballo et al. (2021) identified urinary biomarkers (glucuronide conjugates) via LC-ESI-qTOF, emphasizing the role of β-glucosidase activity in fecal samples . Species-specific differences (e.g., human vs. rodent microbiota) require metagenomic profiling to contextualize results.

Q. How can fluorescence-based detection methods for zearalenone 4-β-D-glucopyranoside be optimized to minimize matrix interference?

- Methodological Answer : ARS researchers improved fluorescence detection (ex/em = 275/450 nm) by adjusting solvent polarity (acetonitrile:water, 60:40) and adding β-glucuronidase inhibitors to prevent enzymatic cleavage during extraction . Computational modeling (e.g., density functional theory) predicts fluorescence quenching by co-extractives like chlorophyll, guiding solid-phase cleanup with C18 or immunoaffinity columns .

Q. Data Contradiction and Validation

Q. Why do LC-MS and GC-MS methods yield divergent results for zearalenone 4-β-D-glucopyranoside in plant tissues?

- Methodological Answer : GC-MS requires derivatization (e.g., BSTFA + 1% TMCS), which may degrade thermolabile glucosides. Zill et al. (1990) observed 15–20% losses during silylation, whereas LC-MS avoids this step. Cross-lab validation using certified reference materials (e.g., ERM®-BD475) and participation in proficiency testing (e.g., FAPAS®) are critical .

Q. What statistical approaches are recommended for reconciling inter-laboratory variability in glucoside quantification?

- Methodological Answer : Robust regression (e.g., Huber M-estimator) minimizes outlier effects in collaborative trials. Zhang et al. (2020) applied mixed-effects models to urinary biomarker data, accounting for between-subject variability (35%) and analytical error (5%) . Mandatory reporting of measurement uncertainty (e.g., ISO/IEC 17025) enhances comparability.

Q. Method Development and Optimization

Q. How can preparative-scale isolation of zearalenone 4-β-D-glucopyranoside be streamlined for structural elucidation?

- Methodological Answer : Countercurrent chromatography (CCC) with a solvent system (ethyl acetate:butanol:water, 3:2:5) achieves >95% purity. Stevenson et al. (2008) coupled this with offline NMR (¹H, 13C, HSQC) to confirm β-D-glucosidic linkage (δH 4.8 ppm, J = 7.5 Hz) .

Q. What in silico tools predict the binding affinity of zearalenone 4-β-D-glucopyranoside to estrogen receptors?

- Methodological Answer : Molecular docking (AutoDock Vina) with ERα (PDB: 1A52) identifies hydrogen bonds between the glucoside’s hydroxyl groups and Arg394/Glu353. Free energy calculations (MM-PBSA) show 10-fold lower affinity than zearalenone, aligning with in vitro reporter gene assays (EC50 > 1 µM) .

Comparación Con Compuestos Similares

ZEA-4G belongs to a group of conjugated Fusarium mycotoxins, including α-zearalenol-4-O-β-D-glucopyranoside (α-ZEL-4G) and β-zearalenol-4-O-β-D-glucopyranoside (β-ZEL-4G). Below is a comparative analysis:

Structural and Physicochemical Properties

α-ZEL and β-ZEL are reduced metabolites of ZEA with higher estrogenic activity. Their glucosides retain the parent toxin’s core structure but exhibit altered polarity and solubility due to glycosylation .

Toxicity and Bioactivity

- ZEA-4G : While less toxic than ZEA in its conjugated form, ZEA-4G hydrolyzes in vivo to release ZEA, contributing to endocrine disruption .

- α-ZEL-4G and β-ZEL-4G: These glucosides hydrolyze to α-ZEL and β-ZEL, which exhibit 3–4× higher binding affinity to estrogen receptors than ZEA . α-ZEL is particularly immunotoxic, reducing IL-8 secretion and neutrophil viability more potently than ZEA .

Occurrence and Detection

- ZEA-4G : Detected in 42% of ZEA-contaminated wheat samples (up to 104 µg/kg) .

- α/β-ZEL-4G : Less frequently reported in food matrices but identified in fungal cultures (e.g., Cunninghamella strains) .

Immunochemical assays and LC-MS/MS are critical for differentiating these conjugates. For example, ZEA-4G recovery rates (69%) lag behind ZEA (89%) due to matrix interference .

Metabolic Pathways

Propiedades

IUPAC Name |

(4S,12E)-18-hydroxy-4-methyl-16-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraene-2,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32O10/c1-13-6-5-9-15(26)8-4-2-3-7-14-10-16(11-17(27)19(14)23(31)32-13)33-24-22(30)21(29)20(28)18(12-25)34-24/h3,7,10-11,13,18,20-22,24-25,27-30H,2,4-6,8-9,12H2,1H3/b7-3+/t13-,18+,20+,21-,22+,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHIQFPVDPPLAOJ-OXSMSNKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(=O)CCCC=CC2=C(C(=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O)O)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCCC(=O)CCC/C=C/C2=C(C(=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301016950 | |

| Record name | Zearalenone-4-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301016950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105088-14-0 | |

| Record name | Zearalenone-4-β-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105088-14-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zearalenone-4-glucopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105088140 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zearalenone-4-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301016950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ZEARALENONE 4-BETA-D-GLUCOPYRANOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4MEN7L714V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.